6-Hydroxybentazone
Overview
Description
6-Hydroxybentazone is a phase I metabolite of bentazone, a widely used post-emergence herbicide. Bentazone is known for its selective control of broadleaf weeds and sedges in crops such as rice, corn, beans, and peanuts . The chemical structure of this compound is characterized by the presence of a hydroxyl group attached to the bentazone molecule, which significantly influences its chemical properties and biological activity .
Preparation Methods
The synthesis of 6-Hydroxybentazone typically involves the hydroxylation of bentazone. This process can be achieved through various synthetic routes, including chemical and enzymatic methods. One common approach is the use of hydroxylating agents under controlled reaction conditions to introduce the hydroxyl group into the bentazone molecule . Industrial production methods often involve large-scale chemical synthesis, ensuring high purity and yield of the compound .
Chemical Reactions Analysis
6-Hydroxybentazone undergoes several types of chemical reactions, including:
Oxidation: The hydroxyl group can be further oxidized to form various oxidation products.
Reduction: The compound can undergo reduction reactions, leading to the formation of reduced derivatives.
Substitution: The hydroxyl group can participate in substitution reactions, where it is replaced by other functional groups.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
6-Hydroxybentazone has several scientific research applications, including:
Mechanism of Action
The primary mechanism of action of 6-Hydroxybentazone involves its role as a metabolite of bentazone. Bentazone inhibits photosynthesis by competing for the QB binding site with plastoquinone, an electron transporter in photosystem II (PSII). This inhibition disrupts electron transport, leading to the generation of oxidative stress in sensitive plant species . The hydroxylation of bentazone to form this compound is part of the detoxification process in plants and other organisms .
Comparison with Similar Compounds
6-Hydroxybentazone is similar to other hydroxylated metabolites of bentazone, such as 8-Hydroxybentazone. it is unique in its specific hydroxylation position, which affects its chemical properties and biological activity . Other similar compounds include N-methyl bentazone and various bentazone derivatives, each with distinct metabolic pathways and environmental behaviors .
References
Properties
IUPAC Name |
6-hydroxy-2,2-dioxo-3-propan-2-yl-1H-2λ6,1,3-benzothiadiazin-4-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O4S/c1-6(2)12-10(14)8-5-7(13)3-4-9(8)11-17(12,15)16/h3-6,11,13H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PVKWIOBXPPFARA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C(=O)C2=C(C=CC(=C2)O)NS1(=O)=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2O4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40866809 | |
Record name | 6-Hydroxy-3-(propan-2-yl)-2lambda~6~,1,3-benzothiadiazine-2,2,4(1H,3H)-trione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40866809 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
60374-42-7 | |
Record name | 6-Hydroxybentazon | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=60374-42-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 6-Hydroxybentazon | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060374427 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 6-Hydroxy-3-(propan-2-yl)-2lambda~6~,1,3-benzothiadiazine-2,2,4(1H,3H)-trione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40866809 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1H-2,1,3-Benzothiadiazin-4(3H)-one, 6-hydroxy-3-(1-methylethyl)-, 2,2-dioxide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Q1: What is the primary mechanism by which plants detoxify bentazon?
A: Research suggests that tolerant corn cultivars detoxify bentazon primarily through the activity of bentazon 6-hydroxylase (B6H). This enzyme catalyzes the conversion of bentazon to 6-hydroxybentazon, a less toxic metabolite. []
Q2: Are there other plant enzymes capable of metabolizing 6-hydroxybentazon?
A: Yes, studies have identified two glucosyltransferases in soybean that can further metabolize 6-hydroxybentazon. One is a soluble flavonol glucosyltransferase, primarily involved in kaempferol metabolism, and the other is a membrane-bound glucosyltransferase, primarily involved in p-hydroxyphenylpyruvic acid metabolism. These enzymes exhibit overlapping substrate specificity, suggesting that 6-hydroxybentazon might undergo further detoxification through glucosylation. []
Q3: Can microorganisms degrade bentazon?
A: Yes, research indicates that certain soil microorganisms can degrade bentazon. For instance, under submerged conditions in a specific soil type (Cheong Won A soil), bentazon degradation yielded 6-hydroxybentazon as the major product, with 8-hydroxybentazon and anthranilic acid as minor products. [] Additionally, the fungus Rhizopus stolonifer was found to produce anthranilic acid as the major degradation product from bentazon. []
Q4: Is there a method to simultaneously analyze bentazon and its metabolites, including 6-hydroxybentazon?
A: Yes, a single C18 column reversed-phase high-performance liquid chromatography (HPLC) method has been developed to separate and quantify bentazon, 6-hydroxybentazon, and 8-hydroxybentazon simultaneously. This method utilizes a specific mobile phase composition, flow rate, and detection wavelength for accurate analysis. []
Q5: Are there any known inducers of bentazon 6-hydroxylase activity in plants?
A: Research shows that pretreating corn seeds with 1,8-naphthalic anhydride can increase B6H activity, potentially enhancing their tolerance to bentazon. [] Furthermore, treating corn shoots with ethanol at specific concentrations has also been observed to increase B6H activity in tolerant cultivars. []
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